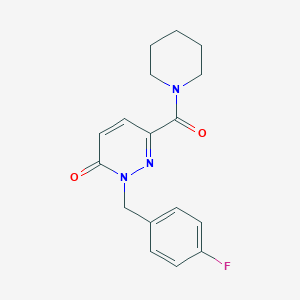

2-(4-fluorobenzyl)-6-(piperidine-1-carbonyl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorobenzyl)-6-(piperidine-1-carbonyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone family. It is a potent and selective inhibitor of the protein kinase CK1δ, which is involved in various cellular processes, including circadian rhythms, DNA damage response, and Wnt signaling. This compound has been extensively studied for its potential applications in cancer therapy, neurodegenerative diseases, and circadian rhythm disorders.

Scientific Research Applications

Synthesis and Characterization

The synthesis of related fluorobenzyl piperidine derivatives has been explored in the context of developing pharmaceutical intermediates and potential therapeutic agents. For instance, Proszenyák et al. (2005) outlined methods for the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine via the Grignard reaction, showcasing the compound's relevance in medicinal chemistry and isotope labeling studies Proszenyák, Á., Ágai, B., Tárkányi, G., Vida, L., & Faigl, F. (2005). Journal of Labelled Compounds and Radiopharmaceuticals. This demonstrates the compound's utility in synthesizing labeled molecules for research purposes.

Potential Therapeutic Applications

A significant area of application for fluorobenzyl piperidine derivatives involves their potential therapeutic effects. Gupta et al. (2020) discussed the synthesis and evaluation of N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives for anti-Alzheimer's activity. The study highlights the design of analogs based on the lead compound donepezil, indicating the relevance of such derivatives in Alzheimer's disease management Gupta, M., Ojha, M., Yadav, D., Pant, S., & Yadav, R. (2020). ACS Chemical Neuroscience. This reflects the compound's importance in developing novel treatments for neurodegenerative disorders.

Anticancer Activity

Another critical application area is the investigation of anticancer properties. Hammam et al. (2005) explored novel fluoro-substituted benzo[b]pyran derivatives for their anti-lung cancer activity, demonstrating the utility of fluoro-substituted compounds in cancer research. Though not directly mentioning the specific compound , this study aligns with the general interest in fluorine-containing molecules for therapeutic applications Hammam, A. G., El-Salam, O. A., Mohamed, A., & Hafez, N. A. (2005). ChemInform. The focus on fluoro derivatives underscores the broader relevance of fluorinated compounds in medicinal chemistry.

properties

IUPAC Name |

2-[(4-fluorophenyl)methyl]-6-(piperidine-1-carbonyl)pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O2/c18-14-6-4-13(5-7-14)12-21-16(22)9-8-15(19-21)17(23)20-10-2-1-3-11-20/h4-9H,1-3,10-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYXMJRPTFMUQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorobenzyl)-6-(piperidine-1-carbonyl)pyridazin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate](/img/structure/B2398938.png)

![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2398939.png)

![(E)-4-(Dimethylamino)-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]but-2-enamide](/img/structure/B2398942.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide](/img/structure/B2398944.png)

![N-(4-ethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2398945.png)

![3-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2398948.png)

![N-[3-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2398950.png)

![4-(2-Methyl-5-phenylpyrazole-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2398952.png)